molecular formula C12H9F3N2O3 B1310645 1-(4-甲氧基苯基)-3-(三氟甲基)-1H-吡唑-5-羧酸 CAS No. 218631-48-2

1-(4-甲氧基苯基)-3-(三氟甲基)-1H-吡唑-5-羧酸

货号: B1310645
CAS 编号: 218631-48-2
分子量: 286.21 g/mol
InChI 键: BFYFZAUTJOTSSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O3 and its molecular weight is 286.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和性质

  1. 非线性光学性质:对一个与之密切相关的化合物进行的研究,即3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-羧硫酸,揭示了由于其前线分子轨道(Tamer et al., 2015)之间的能隙较小,其潜在的非线性光学活性。

  2. 分子构象和氢键:这种化合物的衍生物,即1-(4-甲氧基苯基)-1H-吡唑-3,4-二羧肼,形成复杂的氢键框架结构,展示了其在材料科学应用(Asma et al., 2018)中的潜力。

化学修饰和应用

  1. 吡唑和三唑衍生物:该化合物已被用于合成吡唑和1,2,4-三唑衍生物,表明其在现代医学和药学中的战略作用。这种合成探索了这些衍生物的化学修饰可能性和药理潜力(Fedotov et al., 2022)

  2. 细胞毒性研究:另一项研究专注于合成5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-羧酰胺,然后评估其对厄利希氏腹水癌(EAC)细胞的细胞毒活性,展示了其在癌症研究中的相关性(Hassan et al., 2014)

  3. 质子化吡唑基离子盐的有序组装:类似化合物3(5)-(4-甲氧基苯基)-5(3)-苯基-1H-吡唑与硝酸和盐酸的反应产生了有序组装体,具有在材料科学中应用的潜力(Zheng et al., 2013)

合成和表征

  1. 合成新的席夫碱:一项研究使用1-(4-甲氧基苯基)-3-(三氟甲基)-1H-吡唑-5-羧酸的衍生物合成了新的席夫碱,展示了其在创造具有潜在抗菌活性的新化合物方面的实用性(Puthran et al., 2019)

  2. 合成N-取代吡唑羧酸酯:合成了一系列N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,并对其进行了表征和研究其光学非线性性,突显了其作为非线性光学(NLO)材料的潜力(Chandrakantha et al., 2013)

作用机制

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

属性

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYFZAUTJOTSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457362
Record name 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-48-2
Record name 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide: 3-Trifluoromethyl-1-(4-methoxyphenyl)-1H-pyrazole-5-(N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide (0.66 g) was dissolved in trifluoroacetic acid (20 mL) and heated at reflux for 30 min. The reaction was evaporated, then dissolved in ethyl acetate and washed with 1N sodium hydroxide solution (2×) and brine. This solution was dried and evaporated to 0.48 g of crude product. This material was made analytically pure by first subjecting it to flash chromatography with a 200 g column of silica gel and elution with 2:1 hexane:ethyl acetate and finally recrystallizing the homogeneous chromatography product from chloroform. There was obtained 0.262 g of the title compound; mp: 237.3; CHNSF: theory %C, 55.81, %H, 3.718, %N, 10.85, % S, 6.218, %F 11.03; found %C, 56.02, %H, 3.77, %N, 10.51, % S, 5.84, %F, 11.29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-(2′-aminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-(2′-N-t-butylaminosulfonyl-[1,1′]-biphen-4-yl)carboxyamide
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 3-trifluoromethyl-5-hydroxymethyl-1 -(4-methoxyphenyl)-1H-pyrazole (4.4007 mmol, 1.198 g) in acetonitrile (20 mL) and water (20 mL) was added sodium periodate (1.977, 2.1 eq.) and several crystals of ruthenium(III) chloride at 0° C. This reaction mixture was stirred at ambient temperature for 18 h. The reaction mixture was filtered through Celite to remove white solid impurity and the filter cake washed with 1:1 acetonitrile: water. The filtrate was evaporated in vacuo and the residue was taken up in water. The aqueous was made acidic (pH 3) by the dropwise addition of conc. HCl at 0° C. then extracted with ethyl acetate (3×); the ethyl acetate extracts were washed with brine, dried (MgSO4), and evaporated to gave 1.13 g of pure product (90%).
Quantity
1.198 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
90%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。